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Transition metal hexafluorides represent a fascinating class of inorganic compounds,

showcasing a rich interplay of structure, bonding, and reactivity. This guide provides a

comparative overview of their key physicochemical properties, supported by experimental data,

for researchers, scientists, and professionals in drug development. The nine known transition

metal hexafluorides are Molybdenum (MoF₆), Technetium (TcF₆), Ruthenium (RuF₆), Rhodium

(RhF₆), Tungsten (WF₆), Rhenium (ReF₆), Osmium (OsF₆), Iridium (IrF₆), and Platinum (PtF₆).

[1][2]

Structural and Physical Properties
The transition metal hexafluorides are volatile solids with molecular structures that are

generally octahedral (Oₕ symmetry).[1][3][4] However, deviations from perfect octahedral

symmetry can occur due to factors like the Jahn-Teller effect and spin-orbit coupling,

particularly for molecules with degenerate electronic ground states.[2][5][6] For instance, while

MoF₆ and WF₆ (d⁰ configuration) are considered to have octahedral structures, ReF₆ and OsF₆

are predicted to have tetragonally distorted structures, though the energy barrier for

interconversion to an octahedral geometry is very small.[1][2]

The metal-fluorine bond lengths within this series show predictable trends. For the 5d transition

metals, the bond lengths generally decrease from WF₆ to OsF₆ and then increase for IrF₆ and

PtF₆.[1] This trend is influenced by the increasing nuclear charge and the filling of the t₂g

orbitals.
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Compound
Metal-Fluorine
Bond Length
(Å)

Melting Point
(°C)

Boiling Point
(°C)

Color

MoF₆ 1.820 17.5 34.0 Colorless

TcF₆ 1.812 37.4 55.3 Golden-yellow

RuF₆ 1.818 54 -
Dark brown-

black

RhF₆ 1.824 ~70 - Black

WF₆ 1.832 2.3 17.1 Colorless

ReF₆ 1.831 18.5 33.7 Yellow-green

OsF₆ 1.829 33.4 47.5 Yellow-green

IrF₆ 1.830 44 53.6 Yellow

PtF₆ 1.85 61.3 69.14 Dark red

Note: Bond lengths are from gas-phase electron diffraction or single-crystal X-ray diffraction at

low temperatures. Melting and boiling points can vary slightly depending on the source.

Vibrational Frequencies
Vibrational spectroscopy, particularly Raman and Infrared (IR) spectroscopy, provides valuable

insights into the structure and bonding of these molecules. For an octahedral molecule, there

are six fundamental vibrational modes: ν₁ (A₁g, Raman active), ν₂ (E₉, Raman active), ν₃ (T₁ᵤ,

IR active), ν₄ (T₁ᵤ, IR active), ν₅ (T₂₉, Raman active), and ν₆ (T₂ᵤ, inactive). The frequencies of

these modes are sensitive to the M-F bond strength and the mass of the central metal atom.

Broadening of certain Raman bands, such as the E₉ mode in ReF₆ and OsF₆, is indicative of a

dynamic Jahn-Teller effect.[2]
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Compound ν₁ (A₁g) cm⁻¹ ν₂ (E₉) cm⁻¹ ν₃ (T₁ᵤ) cm⁻¹ ν₅ (T₂₉) cm⁻¹

MoF₆ 741 652 741 315

WF₆ 771 673 711 320

ReF₆ 754 675 715 295

OsF₆ 733 668 720 272

IrF₆ 702 645 719 276

PtF₆ 656 601 705 242

Note: These are representative values and can vary based on the phase (gas, liquid, solid) and

temperature of the measurement.

Electronic and Magnetic Properties
The electronic properties of transition metal hexafluorides are largely dictated by the number of

d-electrons on the central metal atom. This, in turn, determines their magnetic properties.[7][8]

[9][10] WF₆ and MoF₆ (d⁰) are diamagnetic, while the others, with unpaired d-electrons, are

paramagnetic.[11] The magnetic moment can be predicted using ligand field theory,

considering the splitting of the d-orbitals in an octahedral field.[11]

The oxidizing power of the hexafluorides is a key chemical property and is related to their

electron affinity. The electron affinity generally increases from left to right across the transition

series.[2][5][6] PtF₆ is an exceptionally strong oxidizing agent, famous for its ability to oxidize

xenon and dioxygen.[2][12] The electron affinities for the third-row transition metal

hexafluorides have been calculated to be: WF₆ (3.15 eV), ReF₆ (4.58 eV), OsF₆ (5.92 eV), IrF₆

(5.99 eV), and PtF₆ (7.09 eV).[13]

Reactivity
The reactivity of transition metal hexafluorides is characterized by their strong oxidizing and

fluorinating capabilities.[2][5][6] They are highly sensitive to moisture and react with water, often

vigorously.[12] Their Lewis acidity is also a notable feature, with compounds like MoF₆ and WF₆

forming adducts with Lewis bases.[3] The reactivity generally increases with increasing electron

affinity, making PtF₆ and RuF₆ extremely powerful oxidants.[2][5][6]
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The reactions of these hexafluorides with other compounds can lead to the formation of lower-

valent metal fluorides or complex fluoride salts. For example, IrF₆ can be reduced by hydrogen

or silicon powder to form IrF₅.[14]

Experimental Protocols
Synthesis of Transition Metal Hexafluorides: A general method for the synthesis of transition

metal hexafluorides involves the direct fluorination of the pure metal at elevated temperatures

in an autoclave made of a fluorine-resistant material like Monel or nickel.[1]

Apparatus: A typical setup includes a source of high-purity fluorine gas, a flow control

system, a reaction chamber (autoclave), and a cold trap to collect the volatile hexafluoride

product.

Procedure: The finely divided metal powder is placed in the reaction chamber. The system is

purged with an inert gas (e.g., nitrogen or argon) before introducing fluorine gas. The

reaction is initiated by heating the chamber to a specific temperature (e.g., 400 °C for TcF₆).

The volatile hexafluoride product is then condensed and collected in a cold trap cooled with

liquid nitrogen or a dry ice/acetone bath. Purification is often achieved by fractional

distillation or sublimation.

Single-Crystal X-ray Diffraction: This technique is used to determine the precise molecular

structure and bond lengths in the solid state.

Crystal Growth: Single crystals of the hexafluorides are typically grown by slow cooling of the

liquid in a sealed capillary tube.

Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low

temperature (e.g., -140 °C) to reduce thermal motion.[1] X-ray diffraction data are collected

using a diffractometer.

Structure Solution and Refinement: The collected data are used to solve the crystal

structure, typically using direct methods, and then refined to obtain accurate atomic positions

and bond parameters.[1]

Vibrational Spectroscopy (Raman and IR): These techniques are employed to determine the

vibrational frequencies of the molecules.
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Raman Spectroscopy: A sample (solid, liquid, or gas) is irradiated with a monochromatic

laser beam. The scattered light is collected and analyzed. For low-temperature

measurements, the sample can be dissolved in an inert solvent like anhydrous HF.[2]

Infrared Spectroscopy: An infrared beam is passed through the sample, and the absorption

of radiation at specific frequencies corresponding to the vibrational modes is measured. Gas-

phase IR spectra are often recorded using a gas cell with IR-transparent windows.

Interrelation of Properties
The various properties of transition metal hexafluorides are intricately linked, ultimately

stemming from the electronic configuration of the central metal atom. The diagram below

illustrates these relationships.
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Caption: Interrelationship of properties in transition metal hexafluorides.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2009/dt/b821121c/unauth
https://www.benchchem.com/product/b076543?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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